Diethylphosphinic chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

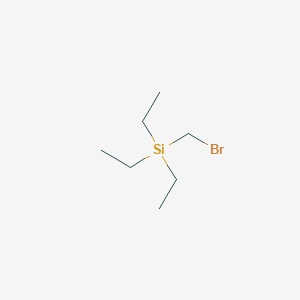

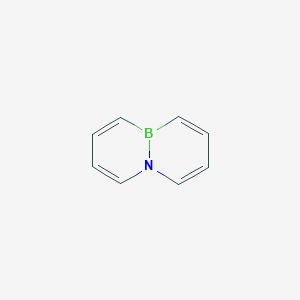

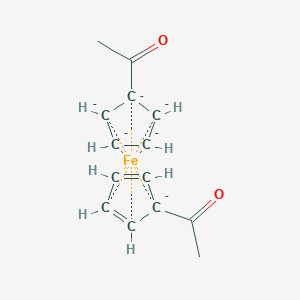

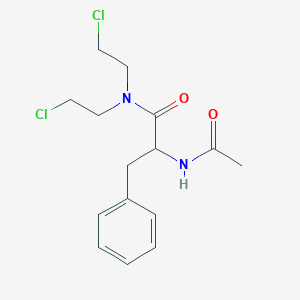

Diethylphosphinic chloride is a chemical compound with the molecular formula C4H10ClOP . It has an average mass of 140.548 Da and a Monoisotopic mass of 140.015778 Da . It is also known by other names such as Chlorure diéthylphosphinique, Diethylphosphinchlorid, O,O-Diethylphosphoryl chloride, and more .

Synthesis Analysis

Diethylphosphinic chloride can be synthesized from Diethylphosphinic acid . Thionyl chloride is added dropwise into diethylphosphinic acid placed in a round-bottom flask equipped with a temperature controller and reflux condenser with stirring. The mixture is heated to 75°C and refluxed at that temperature for 4 hours .

Molecular Structure Analysis

The molecular structure of Diethylphosphinic chloride is represented by the formula C4H10ClOP . It has a molecular weight of 140.55 g/mol .

Physical And Chemical Properties Analysis

Diethylphosphinic chloride has a molecular weight of 140.55 g/mol . It reacts with water and is moisture sensitive . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Scientific Research Applications

Flame Retardancy in Polymers

Diethylphosphinic chloride: is used in the synthesis of novel organo-phosphorus compounds that exhibit flame-retardant properties. These compounds are particularly effective for charrable polymers like polycarbonate (PC) and non-charrable polymers such as acrylonitrile-butadiene-styrene copolymer (ABS). The flame retardancies of these compounds are determined by UL-94 vertical test methods, with V-0 ratings achieved at low loadings for PC and V-1 rating for ABS .

Synthesis of Flame-Retardant Compounds

The compound serves as a precursor in the synthesis of flame-retardant materials. For instance, diethylphosphinic chloride can be converted into high purity flame retardants (FRs) through a controlled reaction with thionyl chloride. These FRs are then analyzed using spectroscopic analysis, nuclear magnetic resonance spectroscopy (NMR), and Fourier transform infrared spectroscopy (FTIR) to verify their successful synthesis .

Polymer-Supported Reagents for Separation Processes

Diethylphosphinic chloride: is involved in the preparation of polymer-supported phosphinic acids. These materials are used in separation science and technology due to their metal-binding properties and ability to engineer selectivity towards targeted substrates from multicomponent solutions. The synthesis routes for these polymers include various reactions such as Arbuzov, Perkow, Mannich, and Kabachnik-Fields .

Development of Organophosphorus Resins

The compound is utilized in the development of organophosphorus resins. These resins have applications in ion exchange and chelating processes, which are crucial for efficient separation technologies. The review of these materials covers the main advances in their preparation and application in separation science .

Hydrolysis Research

In scientific research, diethylphosphinic chloride is used to study hydrolysis reactions. The hydrolysis of cyclic phosphinates, for example, is an area of interest where optimal reaction conditions are explored, including reaction time, acid concentration, and the necessary amount of hydrochloric acid .

Engineering of Flame Retardancy Mechanisms

Research involving diethylphosphinic chloride contributes to understanding the mechanisms of flame retardancy. It helps in identifying whether a flame retardant acts in the condensed phase or gas phase, which is essential for developing effective FRs for different types of polymers .

Safety and Hazards

Diethylphosphinic chloride is classified as a dangerous good for transport and may be subject to additional shipping charges . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes . Protective equipment should be worn when handling this chemical .

Mechanism of Action

Target of Action

Diethylphosphinic chloride is an organophosphorus compound . It is used as a reagent and catalyst in the synthesis of phosphorus compounds . The primary targets of diethylphosphinic chloride are the molecules or substrates involved in these chemical reactions .

Mode of Action

The mode of action of diethylphosphinic chloride involves its interaction with its targets in chemical reactions. It can act as an electrophilic phosphorus reagent, participating in electrophilic phosphination reactions . The chloride ion in the molecule can be replaced by other nucleophiles, leading to the formation of various phosphorus compounds .

Biochemical Pathways

They are involved in various genomic and metabolic pathways of bacteria . It’s important to note that diethylphosphinic chloride is primarily used in chemical synthesis rather than in biological systems .

Result of Action

The result of diethylphosphinic chloride’s action is the formation of new phosphorus compounds. For example, it can be used to synthesize flame retardants . The flame retardancy is based on the condensed phase in the case of certain polymers . The peak heat release rate and the decomposition activation energy are greatly reduced for certain mixtures, indicating that a stable insulating barrier is formed .

Action Environment

The action of diethylphosphinic chloride can be influenced by environmental factors. For instance, it reacts with water , and is sensitive to moisture . Therefore, it should be handled and stored in a dry environment. Additionally, it should be kept away from oxidizing agents and strong bases to avoid hazardous reactions .

properties

IUPAC Name |

1-[chloro(ethyl)phosphoryl]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGENPKAWPRUNIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20409374 |

Source

|

| Record name | DIETHYLPHOSPHINIC CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethylphosphinic chloride | |

CAS RN |

1112-37-4 |

Source

|

| Record name | DIETHYLPHOSPHINIC CHLORIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does diarsenic trioxide interact with diethylphosphinic chloride, and what is the significance of this reaction?

A1: The research demonstrates that diarsenic trioxide can selectively exchange its oxygen atoms with chlorine atoms in diethylphosphinic chloride []. This reaction is significant because it offers a novel method to form P-O-P bonds, which are crucial for synthesizing various organophosphorus compounds. The reaction proceeds under mild conditions (heating at 50-60°C), making it a potentially valuable tool in synthetic chemistry.

Q2: What analytical techniques were used to study the reaction between diethylphosphinic chloride and diarsenic trioxide?

A2: The researchers primarily utilized ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy to monitor the reaction progress and identify the products formed []. ³¹P NMR is a powerful technique for studying phosphorus-containing compounds, providing information about the chemical environment and bonding of phosphorus atoms.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-chlorophenyl)methyl N-[2-[(4-chlorophenyl)methylsulfanylcarbothioylamino]ethyl]carbamodithioate](/img/structure/B72993.png)